ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate
Description
Ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a sulfonamide group
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 3-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O5S/c1-4-30-21(27)15-6-5-7-17(12-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-16-10-8-13(2)9-11-16/h5-12,25H,4H2,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
CMUFXQRMAZRMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors, employing high-throughput screening for catalyst optimization, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the sulfonamide group can yield an amine derivative.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as halogens or nitro groups.
Scientific Research Applications
Ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Receptor Binding: The aromatic rings and pyrazole moiety can interact with receptor proteins, potentially modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-methyl-5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxamido)benzoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 3-(3-methyl-5-(N-(p-chlorophenyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.
Uniqueness
Ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
Ethyl 3-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a sulfonamide group and an ethyl ester. Its structure can be represented as follows:
This structural configuration is crucial for its interaction with biological targets.
1. Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in exhibiting antitumor properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds similar to this one have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
2. Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial effects. This compound has been investigated for its efficacy against a range of bacterial strains. Studies indicate that it may disrupt bacterial cell membranes, leading to cell lysis and death .
3. Anti-inflammatory Effects
Research has also pointed toward the anti-inflammatory potential of this compound. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which play significant roles in inflammatory responses . This property could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound likely acts as an enzyme inhibitor by binding to active sites on target proteins, thereby blocking substrate access and disrupting metabolic pathways.
- Receptor Modulation : It may also function as a receptor ligand, modulating signaling pathways that are crucial for cell survival and proliferation.
Case Study 1: Antitumor Efficacy
In a preclinical study, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. This compound demonstrated significant cytotoxic effects, particularly against melanoma cells expressing BRAF(V600E). The study utilized IC50 values to quantify potency, revealing an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, with mechanisms involving disruption of membrane integrity confirmed through electron microscopy .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
